![molecular formula C9H12N2OS2 B2697490 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869075-70-7](/img/structure/B2697490.png)
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C9H12N2OS2 . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Other synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of “2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” consists of a thieno[3,2-d]pyrimidin-4-one core with an ethylsulfanyl group at the 2-position and a methyl group at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of “2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is 228.334 Da . Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Applications
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, as part of the substituted 1,2,3,4-tetrahydropyrimidine derivatives, has been investigated for its in vitro anti-inflammatory activity. These derivatives are known for their wide range of biological activities, including anti-inflammatory properties. A novel procedure for the synthesis of these compounds involves the reaction of urea and bis(methylthio)methylenemalononitrile. The synthesized compounds were tested for their anti-inflammatory activity using the inhibition of protein denaturation method, demonstrating potent in vitro effects and suggesting their potential as leads for anti-inflammatory activity design (Gondkar, Deshmukh, & Chaudhari, 2013).
Antioxidant Capacity Reaction Pathways
The compound's structure may contribute to studies on antioxidant capacity, particularly in understanding the reaction pathways involved in assays like the ABTS/potassium persulfate decolorization assay. These assays are crucial for determining the antioxidant capacity of compounds, with the ABTS•+ radical cation-based assays being among the most used. Understanding the reaction pathways of antioxidants can help in designing compounds with optimized antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for the synthesis of pyranopyrimidine derivatives, which includes compounds like 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been highlighted. These catalysts facilitate the development of diverse pyranopyrimidine scaffolds through one-pot multicomponent reactions, employing organocatalysts, metal catalysts, and green solvents. This approach underscores the importance of these catalysts in synthesizing biologically active compounds, offering insights into creating lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Green Synthetic Approaches
The compound's synthesis aligns with green chemistry principles, particularly in the context of the Biginelli Reaction. This one-pot acid-catalyzed cyclocondensation process is essential for producing dihydropyrimidinones, a class to which 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one belongs. Utilizing eco-friendly technologies and solvents for the synthesis of these compounds not only supports sustainable chemistry practices but also enhances the yield and reduces environmental impact, making it a promising area for future research (Panda, Khanna, & Khanna, 2012).
Propriétés
IUPAC Name |
2-ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPLTUVIRMEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

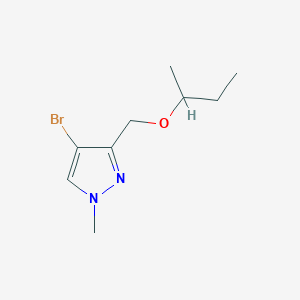
![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
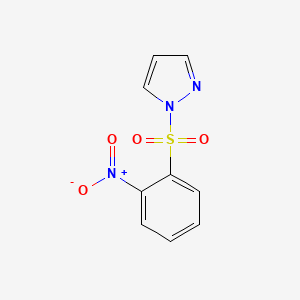
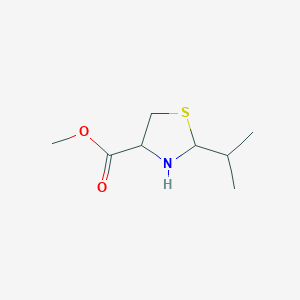
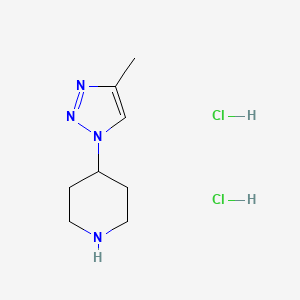

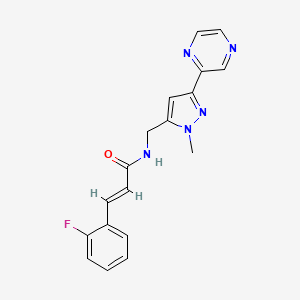
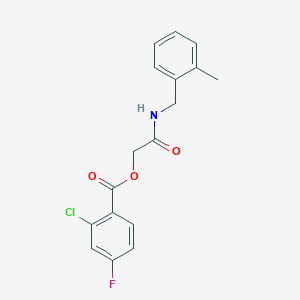
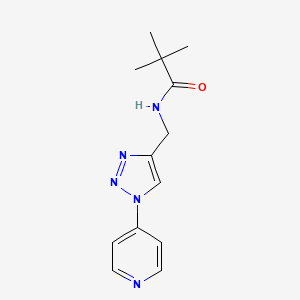
![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)
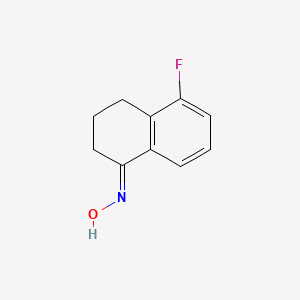
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)